molecular formula C9H8BrNO3 B599977 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol CAS No. 139515-86-9

6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol

Cat. No.: B599977
CAS No.: 139515-86-9
M. Wt: 258.071
InChI Key: UFMMRKGHDCFWAB-UHFFFAOYSA-N
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Description

6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of indene, featuring a bromine atom at the 6th position, a nitro group at the 4th position, and a hydroxyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol typically involves multi-step organic reactions. One common method starts with the bromination of 2,3-dihydro-1H-indene to introduce the bromine atom at the 6th position. This is followed by nitration to add the nitro group at the 4th position. Finally, hydroxylation is performed to introduce the hydroxyl group at the 5th position. Each step requires specific reagents and conditions, such as bromine for bromination, nitric acid for nitration, and a suitable hydroxylating agent for the final step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-one.

    Reduction: Formation of 6-Bromo-4-amino-2,3-dihydro-1H-inden-5-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-2,3-dihydro-1H-inden-5-ol: Lacks the bromine atom at the 6th position.

    6-Bromo-2,3-dihydro-1H-inden-5-ol: Lacks the nitro group at the 4th position.

    6-Bromo-4-nitro-1H-indene: Lacks the hydroxyl group at the 5th position.

Uniqueness

6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol is unique due to the presence of all three functional groups (bromine, nitro, and hydroxyl) on the indene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

6-bromo-4-nitro-2,3-dihydro-1H-inden-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c10-7-4-5-2-1-3-6(5)8(9(7)12)11(13)14/h4,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMMRKGHDCFWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C(=C2C1)[N+](=O)[O-])O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855896
Record name 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139515-86-9
Record name 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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